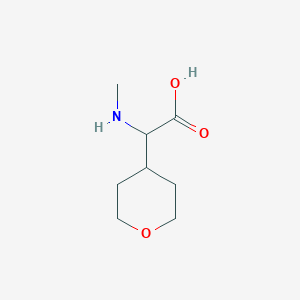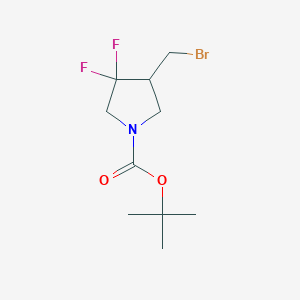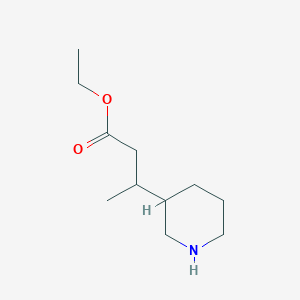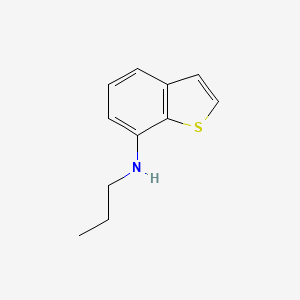
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole with fluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-ethyl-1H-pyrazol-5-yl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(1-methyl-1H-pyrazol-5-yl)-2-fluoroacetic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical properties and interactions.
2-(1-ethyl-1H-pyrazol-3-yl)-2-fluoroacetic acid: The position of the substituent on the pyrazole ring is different, which can influence its reactivity and biological effects.
Uniqueness
2-(1-ethyl-1H-pyrazol-5-yl)-2-fluoroacetic acid is unique due to the presence of both the ethyl group and the fluorine atom, which can significantly impact its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile building block in organic synthesis and its efficacy in various scientific research applications.
Propiedades
Fórmula molecular |
C7H9FN2O2 |
|---|---|
Peso molecular |
172.16 g/mol |
Nombre IUPAC |
2-(2-ethylpyrazol-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C7H9FN2O2/c1-2-10-5(3-4-9-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |
Clave InChI |
WTFOKLGUJBNQIP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cyclobutyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069753.png)
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
![1-[(Oxan-4-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13069763.png)

![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![5-[(Azetidin-3-yloxy)methyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13069777.png)
![7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13069778.png)




